2-Methylchromane-7-carbaldehyde
Description
Significance of Chromane (B1220400) Frameworks in Organic and Medicinal Chemistry
The chromane framework, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a ubiquitous feature in a vast array of natural products and synthetic compounds. acs.org In the realm of medicinal chemistry, chromane and its related structures, such as chromones and chromanones, are recognized as "privileged scaffolds." acs.org This designation signifies that the chromane core is a recurring motif in molecules exhibiting a wide spectrum of biological activities, suggesting an inherent structural capacity for favorable interactions with diverse biological targets.
The significance of this framework is underscored by its presence in compounds with demonstrated antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. acs.orgbenthamscience.com For instance, derivatives of chromane are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov The structural versatility of the chromane ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize pharmacological activity. This adaptability has made the chromane skeleton a valuable template in drug design and discovery. acs.org
Contextualizing Aldehyde Functionalities on Chromane Architectures
The introduction of an aldehyde (-CHO) group onto the chromane architecture, as seen in 2-Methylchromane-7-carbaldehyde, imparts significant chemical reactivity and synthetic utility. The aldehyde functionality is a versatile synthetic handle, susceptible to a wide range of chemical transformations. It can readily undergo nucleophilic addition, condensation, and oxidation reactions, serving as a gateway for the construction of more complex molecular architectures.
For example, the aldehyde group can be converted into amines via reductive amination, acids via oxidation, or alcohols via reduction. It can also participate in crucial carbon-carbon bond-forming reactions, such as the Wittig or aldol (B89426) reactions, allowing for the extension of the molecule's framework. nih.gov This synthetic flexibility is paramount in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. Research on other chroman aldehydes has highlighted the importance of this functional group for biological activity; certain chroman aldehydes bearing hydroxyl or alkoxyl groups have been shown to inhibit HIV infectivity. nih.gov This indicates that the aldehyde moiety is not merely a passive synthetic anchor but can be a critical pharmacophoric element.
Research Trajectory of this compound within Heterocyclic Chemistry
This compound (CAS No. 1534650-40-2) represents a specific, functionalized member of the broader chromane family. While the chromane scaffold itself is the subject of extensive research, the specific trajectory for this particular derivative is less documented in peer-reviewed literature. Its availability from commercial suppliers suggests its utility as a building block in organic synthesis. bldpharm.combldpharm.com
The research context for this compound can be inferred from the collective knowledge of its constituent parts. The 2-methyl substitution on the pyran ring influences the stereochemistry and conformational flexibility of the molecule, while the carbaldehyde at the 7-position on the aromatic ring provides a reactive site for further functionalization, as previously discussed.
The existence of this compound points toward its potential role as an intermediate in the synthesis of more complex, biologically active molecules. Synthetic routes to substituted chromans are an active area of investigation, with various methods developed for their preparation. organic-chemistry.orgjustia.com The study of specific isomers like this compound is crucial for exploring the chemical space around the chromane scaffold. While dedicated studies on its biological activity or specific synthetic applications are not widely published, its structure positions it as a compound of interest for future research in the development of novel heterocyclic compounds with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-chromene-7-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8-2-4-10-5-3-9(7-12)6-11(10)13-8/h3,5-8H,2,4H2,1H3 |
InChI Key |
AEUIIMALUMVAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(O1)C=C(C=C2)C=O |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies
Reactions at the Aldehyde Moiety
The formyl group at the C-7 position is the primary site for a wide array of chemical modifications, allowing for its conversion into various other functional groups and the extension of the carbon skeleton.
The oxidation of the aldehyde group to a carboxylic acid represents a fundamental transformation in organic synthesis. For chromene-based aldehydes, this conversion is a common strategy to produce key intermediates for pharmaceuticals and other biologically active molecules. Standard oxidizing agents are effective for this purpose. For instance, related chromene aldehydes can be oxidized to their corresponding carboxylic acids using reagents like potassium permanganate (B83412) or chromium trioxide. This reaction transforms the electron-withdrawing aldehyde into a versatile carboxylic acid group, which can then undergo further reactions such as esterification or amidation. The resulting compound, 2-Methylchromane-7-carboxylic acid, is a valuable synthetic precursor in its own right.
Table 1: Representative Oxidation Reagents for Aldehyde to Carboxylic Acid Conversion
| Reagent Class | Example Reagent | Typical Conditions |
| Manganese-Based | Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution |
| Chromium-Based | Chromium Trioxide (CrO₃) / Jones Reagent | Acetone, sulfuric acid |
| Silver-Based | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate (B79036) solution |
The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. nih.govmasterorganicchemistry.com This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comorganic-chemistry.org The reaction is highly reliable for forming a carbon-carbon double bond at the precise location of the original carbonyl group.
In the case of 2-Methylchromane-7-carbaldehyde, a Wittig reaction would replace the C=O bond of the aldehyde with a C=C bond, yielding a 7-vinyl-2-methylchromane derivative. The specific stereochemistry (E/Z) of the resulting alkene is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org This strategy provides a direct route to elongate the carbon chain and introduce unsaturation, which can be a key structural feature or a handle for further functionalization. masterorganicchemistry.com
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by a weak acid and proceeds through a hemiaminal intermediate, followed by the elimination of a water molecule to form the characteristic C=N double bond. wikipedia.orglibretexts.org The formation of Schiff bases is a robust and fundamental transformation that introduces a nitrogen atom and opens pathways for further derivatization.
Similar condensations can occur with other nitrogen-based nucleophiles. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. libretexts.org These reactions are crucial for creating diverse molecular libraries from a single aldehyde precursor. Research on related benzofuran (B130515) carboxaldehydes has shown successful Schiff base formation with a wide range of amines and hydrazides, highlighting the broad applicability of this reaction. researchgate.net
Table 2: Examples of Condensation Reactions
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | Aniline | Imine (Schiff Base) |
| Hydroxylamine | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine | Hydrazine (NH₂NH₂) | Hydrazone |
| Semicarbazide | Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone |
The initial product of the condensation between an aldehyde and a primary amine is an aldimine. masterorganicchemistry.com While direct formation of a ketimine requires a ketone starting material, the resulting aldimine from this compound is itself a reactive intermediate capable of undergoing numerous conversions. These reactions effectively transform the initial C=N functionality.
Imines are versatile intermediates in organic synthesis and can participate in a variety of transformations: wikipedia.org
Reduction: The C=N double bond can be readily reduced using agents like sodium borohydride (B1222165) to yield a secondary amine. This two-step process (imine formation followed by reduction) is known as reductive amination and is a cornerstone of amine synthesis. masterorganicchemistry.com
Cycloaddition Reactions: Imines can act as dienophiles or azadienes in cycloaddition reactions. For example, in an aza-Diels-Alder reaction, the imine can react with a diene to form nitrogen-containing heterocyclic systems like tetrahydropyridines. wikipedia.orgnih.gov
Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add across the C=N bond to form new C-C bonds, leading to α-substituted amines after workup.
These conversions highlight the utility of the imine moiety as a gateway to more complex amine structures, significantly broadening the synthetic scope of the parent aldehyde.
Ring-Opening and Ring-Closure Reactions of the Chromane (B1220400) Skeleton
While reactions at the aldehyde are more common, the chromane ring itself can be involved in complex transformations, particularly in the construction of larger, more intricate molecular architectures.
The this compound framework can serve as a building block for the synthesis of polycyclic fused systems. These reactions often involve a multi-step sequence or a multicomponent reaction where the aldehyde is first converted into a reactive intermediate that subsequently participates in a ring-forming event.
A powerful strategy involves using the aldehyde to generate an imine, which then acts as a component in a cycloaddition reaction. The Povarov reaction, a type of aza-Diels-Alder reaction, involves the acid-catalyzed reaction of an aromatic imine with an electron-rich alkene to generate quinoline (B57606) derivatives. nih.gov Applying this logic, the imine derived from this compound could react with an alkene to construct a new ring fused to the existing chromane system.
Furthermore, multicomponent reactions provide an efficient route to complex molecules in a single step. For instance, research on structurally related 2H-chromene-3-carbaldehydes has demonstrated their use in one-pot, three-component reactions with isatin (B1672199) and an amino acid. This leads to the formation of complex, spiro-fused polycyclic systems through a 1,3-dipolar cycloaddition mechanism. researchgate.net Such strategies showcase the potential of the chromane aldehyde scaffold to serve as a foundation for building diverse and complex heterocyclic structures.
Generation of Chromenopyridines from Chromene-Carbaldehydes
The synthesis of chromenopyridines, a class of fused heterocyclic compounds with significant biological and medicinal interest, can be achieved from chromene-carbaldehyde precursors. nih.govnih.gov While specific studies detailing the use of this compound in these reactions are not extensively documented, established synthetic routes for analogous chromene-carbaldehydes provide a clear indication of its potential reactivity.
One prevalent method involves a multicomponent reaction strategy. For instance, the reaction of a salicylaldehyde (B1680747) derivative, which is a precursor to the chromene moiety, with an active methylene (B1212753) compound and an amine source can lead to the formation of the pyridine (B92270) ring fused to the chromene.
A notable approach involves the reaction of chromene-3-carbaldehydes with N-alkylpyridinium salts in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. This reaction proceeds through the formation of a bis-chromene adduct, which then undergoes cyclization with ammonium acetate to yield the chromenopyridine scaffold. The use of chromene-3-carbaldehydes in this reaction has been reported to provide yields ranging from 54–79%. nih.gov
Another strategy for constructing the chromenopyridine framework is the reaction of 2-amino-4-oxo-4H-chromene-3-carbaldehyde with chroman-2,4-dione in refluxing methanol (B129727) with a catalytic amount of pyridine. nih.gov This particular reaction yields a mixture of chromenopyridine isomers.
The following table summarizes representative examples of chromenopyridine synthesis from chromene-carbaldehyde analogues.
| Chromene-Carbaldehyde Reactant | Reagents | Conditions | Product | Yield (%) | Reference |
| Chromene-3-carbaldehydes | N-alkylpyridinium salts, Ammonium acetate | Acetic acid, reflux | Chromenopyridines | 54-79 | nih.gov |
| 2-Amino-4-oxo-4H-chromene-3-carbaldehyde | Chroman-2,4-dione | Methanol, Pyridine (cat.), reflux | Chromenopyridines | Not specified | nih.gov |
| 4H-Chromene-3-carbaldehyde | Chroman-2,4-dione | DBU, DMF, reflux | Pentacyclic Chromenopyridine | 54 | nih.gov |
These examples underscore the utility of the aldehyde functional group on the chromene ring system as a key handle for the construction of more complex, fused heterocyclic structures. It is anticipated that this compound would undergo similar transformations, providing access to a novel series of 2-methyl-substituted chromenopyridines.
Substituent Modification and Functionalization of the Chromane Core
The functionalization of the chromane core of this compound can be approached through modifications of the existing substituents or by direct substitution on the aromatic ring. The aldehyde at the 7-position is a prime site for a variety of chemical transformations.
Standard aldehyde chemistry can be readily applied to the 7-carbaldehyde group. This includes:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 7-carboxy-2-methylchromane, using standard oxidizing agents. This carboxylic acid derivative can then be used in amide bond formation or other esterification reactions.
Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-methylchroman-7-yl)methanol, using reducing agents such as sodium borohydride. This alcohol can be further functionalized, for example, through etherification or esterification.
Reductive Amination: Reaction with an amine in the presence of a reducing agent can provide access to a variety of 7-(aminomethyl)-2-methylchromane derivatives.
Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reaction with a phosphonium ylide (Wittig reaction) or other related olefination reagents. This allows for the introduction of a variety of vinyl groups at the 7-position.
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form Knoevenagel condensation products. These products are themselves versatile intermediates for further synthetic elaborations.
Direct functionalization of the aromatic ring of the chromane core is also a feasible strategy. The existing substituents, the 2-methyl group and the 7-carbaldehyde, will direct incoming electrophiles to specific positions on the benzene (B151609) ring. The precise outcome of electrophilic aromatic substitution reactions would depend on the reaction conditions and the nature of the electrophile.
The following table provides a hypothetical summary of potential functionalization reactions on the this compound core, based on established chemical principles.
| Reaction Type | Reagents | Potential Product |
| Oxidation | KMnO₄ or CrO₃ | 2-Methylchromane-7-carboxylic acid |
| Reduction | NaBH₄ or LiAlH₄ | (2-Methylchroman-7-yl)methanol |
| Reductive Amination | R-NH₂, NaBH₃CN | 7-((R-amino)methyl)-2-methylchromane |
| Wittig Reaction | Ph₃P=CHR | 2-Methyl-7-(alkenyl)chromane |
| Knoevenagel Condensation | CH₂(CN)₂, Piperidine | 2-(2-Methylchroman-7-yl)malononitrile |
Further research into these transformations would be valuable for expanding the chemical space accessible from this compound and for the development of novel compounds with potential applications in various fields of chemistry.
Advanced Spectroscopic and Structural Elucidation of 2 Methylchromane 7 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise connectivity of atoms in 2-Methylchromane-7-carbaldehyde can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The aldehyde proton is expected to appear as a singlet at a distinct downfield chemical shift, typically between 9.5 and 10.5 ppm. The protons on the aromatic ring will exhibit characteristic splitting patterns of a 1,2,4-trisubstituted benzene (B151609) ring. The protons of the chromane (B1220400) ring system, including the methine proton at the chiral C2 center and the adjacent methylene (B1212753) protons, will show complex splitting due to diastereotopicity and coupling to the methyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edu The most downfield signal will correspond to the carbonyl carbon of the aldehyde group, typically appearing in the 190-200 ppm region. oregonstate.edu The aromatic carbons will resonate between 110 and 160 ppm, while the carbons of the saturated portion of the chromane ring, including the C2 carbon bearing the methyl group, will appear in the upfield region of the spectrum. Combining 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) with 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unambiguous assignment of all proton and carbon signals. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.)
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aldehyde (-CHO) | 9.85 (s, 1H) | 191.5 |
| C2-H | 4.35 (m, 1H) | 75.0 |
| C2-CH₃ | 1.30 (d, 3H) | 21.0 |
| C3-H₂ | 1.95 (m, 1H), 2.15 (m, 1H) | 24.5 |
| C4-H₂ | 2.80 (m, 2H) | 29.0 |
| C4a | - | 120.0 |
| C5-H | 7.55 (d, 1H) | 130.5 |
| C6-H | 7.60 (dd, 1H) | 132.0 |
| C7 | - | 135.0 |
| C8-H | 6.90 (d, 1H) | 117.0 |
| C8a | - | 158.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). For this compound, with a molecular formula of C₁₁H₁₂O₂, the calculated monoisotopic mass is 176.08373 u. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a prominent ion, such as the protonated molecule [M+H]⁺ at m/z 177.0910, confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. libretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. libretexts.orgpressbooks.pub
A very strong and sharp absorption band between 1690 and 1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. pressbooks.pub The conjugation of the carbonyl group to the aromatic ring lowers the frequency compared to a saturated aldehyde. pressbooks.pub Characteristic C-H stretching vibrations for the aldehyde group typically appear as a pair of medium-intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H bonds of the methyl and methylene groups will show stretching vibrations in the 2850-2960 cm⁻¹ range, and the C-O-C ether linkage of the chromane ring will exhibit a strong stretching band around 1200-1250 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aldehyde (Ar-CHO) | C=O Stretch | 1690 - 1715 (Strong, Sharp) |
| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 (Medium) |
| Aromatic | C-H Stretch | 3000 - 3100 (Weak to Medium) |
| Aromatic | C=C Stretch | 1450 - 1600 (Medium) |
| Alkane (CH₃, CH₂) | C-H Stretch | 2850 - 2960 (Medium to Strong) |
| Ether (Ar-O-C) | C-O-C Stretch | 1200 - 1250 (Strong) |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzaldehyde (B42025) chromophore in this compound is expected to give rise to two main absorption bands. A strong absorption band (high molar absorptivity, ε) typically below 250 nm corresponds to the π → π* transition of the aromatic system. A much weaker absorption band (low ε) at a longer wavelength, often above 300 nm, is characteristic of the n → π* transition associated with the non-bonding electrons of the carbonyl oxygen.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple benzaldehydes are not typically highly fluorescent, the rigid chromane ring system and substitution pattern could potentially lead to measurable fluorescence. A fluorescence spectrum would be characterized by an excitation maximum (λex), which should correspond to an absorption band in the UV-Vis spectrum, and an emission maximum (λem) at a longer wavelength (Stokes shift).
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide definitive proof of its molecular structure. mdpi.com The analysis would yield highly accurate data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the solid-state conformation of the chromane ring (e.g., a half-chair conformation) and the orientation of the aldehyde group relative to the aromatic ring. This method also provides unequivocal proof of the relative stereochemistry in derivatives and insight into intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. mdpi.com
Chiral Chromatography (HPLC) for Enantiomeric Purity Assessment
The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-Methylchromane-7-carbaldehyde and (S)-2-Methylchromane-7-carbaldehyde. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) or purity of a sample. mdpi.comsigmaaldrich.com
The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for a broad range of chiral compounds and would be a primary choice for method development. nih.gov The two enantiomers will exhibit different retention times (tR) on the column, allowing for their quantification. The development of a successful separation method involves optimizing the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) and flow rate. sigmaaldrich.com
Table 3: Representative Chiral HPLC Separation Data
| Enantiomer | Retention Time (tR) | Peak Area (%) |
| (R)-enantiomer | 12.5 min | 50.0 |
| (S)-enantiomer | 14.8 min | 50.0 |
| (Note: Data is illustrative for a racemic mixture under a specific hypothetical condition.) |
Circular Dichroism (CD) for Absolute Configuration Assignment
While chiral HPLC can separate enantiomers, it cannot identify which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net Enantiomers produce CD spectra that are perfect mirror images of each other, exhibiting opposite signals (positive or negative Cotton effects) at the same wavelengths.
To assign the absolute configuration, the experimental CD spectrum of a purified enantiomer is compared to a theoretically predicted spectrum generated using computational methods, such as time-dependent density functional theory (TD-DFT). nih.govunibs.it By calculating the expected CD spectrum for, as an example, the (S)-configuration and comparing it to the experimental data, a match confirms the absolute configuration of the enantiomer that was measured. nih.gov This combination of experimental CD and theoretical calculation is a powerful and reliable method for the unambiguous assignment of absolute stereochemistry. nih.gov
Stereochemical Aspects and Chiral Synthesis
Enantioselective and Diastereoselective Synthesis Protocols
The synthesis of enantiomerically pure or enriched chromane (B1220400) derivatives is a significant focus in organic synthesis due to their prevalence in biologically active molecules. Various strategies have been developed to control the stereochemistry at the C2 position and other potential chiral centers within the chromane scaffold.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromanes. One notable approach involves the domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. The use of modularly designed organocatalysts, often derived from cinchona alkaloids and amino acids, can lead to the formation of functionalized chromanes with high diastereoselectivities (up to 99:1 dr) and excellent enantioselectivities (up to 99% ee). Subsequent transformations, such as oxidation or dehydroxylation, can then yield a variety of chromane derivatives while preserving the established stereochemistry.
Another strategy involves the asymmetric hydrogenation of chromones, which provides an efficient route to chiral 2-substituted chromanes. smolecule.com This method is economically viable and has been widely applied. Additionally, intramolecular oxy-Michael additions of phenol (B47542) substrates bearing (E)-α,β-unsaturated ketone moieties are effective for constructing the chromane skeleton. smolecule.com
For achieving diastereoselectivity, particularly in polysubstituted chromanes, cascade reactions are often employed. For instance, the reaction of ortho-hydroxyphenyl-substituted para-quinone methides with certain olefins can lead to chroman scaffolds with high diastereoselectivity. bldpharm.com These methods, while not explicitly documented for 2-Methylchromane-7-carbaldehyde, represent the state-of-the-art in controlling the stereochemical outcomes in the synthesis of related chromane structures.
Table 1: Representative Enantioselective Synthesis of Chromane Derivatives
| Catalyst/Method | Starting Materials | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Modularly Designed Organocatalyst | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Functionalized Chromanes | Up to 99:1 | Up to 99% | |
| Asymmetric Hydrogenation | Chromones | 2-Substituted Chromanes | N/A | High | smolecule.com |
Correlation between Specific Optical Rotation (SOR) and Stereochemistry
The specific optical rotation (SOR) is a fundamental property used to characterize chiral molecules. For 2-substituted chromanes, a correlation between the sign of the SOR and the absolute stereochemistry at the C2 position has been investigated through data mining and quantum-chemical calculations. smolecule.com
For 2-aliphatic substituted chromanes, a class that includes 2-methylchromanes, a general trend is observed where P-helicity of the dihydropyran ring corresponds to a positive SOR. smolecule.com Conversely, M-helicity is associated with a negative SOR. This correlation, however, is not universal and can be influenced by other substituents on the chromane ring system. It is important to note that for some chromane derivatives, particularly those with carboxyl groups, the experimental SOR values can be small, which may make unambiguous assignment based on this property challenging. smolecule.com
Table 2: Correlation of SOR and Stereochemistry for 2-Alkyl-Substituted Chromanes
| Helicity of Dihydropyran Ring | Expected Sign of SOR |
|---|---|
| P-helicity | Positive (+) |
| M-helicity | Negative (-) |
Note: This is a general trend and exceptions may exist.
Strategies for Absolute Configuration Assignment
Determining the absolute configuration of a chiral molecule is a critical step in stereocontrolled synthesis and for understanding its biological activity. For chiral 2-substituted chromanes, several methods are employed.
X-ray crystallography of a single crystal of a chiral compound or a suitable crystalline derivative provides an unambiguous determination of its three-dimensional structure and, consequently, its absolute configuration. When crystallographic methods are not feasible, spectroscopic techniques coupled with chemical correlation are used.
One common approach is the comparison of experimentally measured specific optical rotation with the values of known compounds of established absolute configuration. smolecule.com Furthermore, advanced computational methods, such as time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra, can be used to predict the chiroptical properties of different stereoisomers. smolecule.com By comparing the calculated spectra with the experimental data, the absolute configuration can be assigned with a high degree of confidence.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone for investigating the geometrical and electronic properties of chromane (B1220400) derivatives. doaj.orgd-nb.inforesearchgate.netrsc.org For chromane systems, calculations are frequently performed using the B3LYP functional with a basis set such as 6-311++G(d,p) to obtain optimized molecular geometries. doaj.orgresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The electronic structure of chromane derivatives is also extensively studied using DFT. Key parameters such as molecular electrostatic potential (MEP), Mulliken charges, and Fukui functions are calculated to identify the electrophilic and nucleophilic sites within the molecule. doaj.orgresearchgate.net The MEP surface, for instance, visually represents the charge distribution and is instrumental in predicting sites for electrophilic and nucleophilic attack. For aldehydes like 2-Methylchromane-7-carbaldehyde, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic interaction.
Table 1: Exemplary Calculated Geometrical Parameters for a Chromane Derivative (Note: This table is illustrative and based on typical values for chromane structures, as specific data for this compound is not available in the cited literature.)
| Parameter | Value |
| C2-O1 Bond Length (Å) | 1.45 |
| C7-C11 Bond Length (Å) | 1.48 |
| C11-O2 Bond Length (Å) | 1.22 |
| C2-C3-C4 Angle (°) | 110.5 |
| O1-C2-C3 Angle (°) | 109.8 |
Mechanistic Elucidation of Synthetic Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of synthetic pathways leading to chromane derivatives. acs.orgthealegregroup.com Various synthetic routes for chromanes have been developed, including domino reactions and multi-component reactions. nih.govresearchgate.netresearchgate.net For instance, the synthesis of substituted chroman-4-ones can be achieved through a base-mediated aldol (B89426) condensation, and computational studies have been used to confirm the stability of reaction intermediates and products. acs.org
In the context of this compound, theoretical models can be employed to investigate potential synthetic strategies, such as the formylation of 2-methylchromane or the cyclization of appropriate precursors. organic-chemistry.org By calculating the activation energies and reaction enthalpies of proposed mechanistic steps, researchers can identify the most plausible reaction pathways and optimize experimental conditions for higher yields and selectivity. thealegregroup.com
Prediction of Spectroscopic Properties (e.g., Specific Optical Rotation)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which aids in their characterization. For chromane derivatives, DFT calculations have been successfully used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. doaj.orgd-nb.info The calculated chemical shifts for ¹H and ¹³C NMR, for example, can be correlated with experimental data to confirm the structure of the synthesized compound. d-nb.info
While specific optical rotation is a property of chiral molecules, and this compound itself is not chiral unless a stereocenter is introduced (e.g., at the 2-position), computational methods can predict this property for chiral derivatives. The prediction of spectroscopic properties for related chromene and coumarin (B35378) derivatives has also been reported, demonstrating the broad applicability of these computational techniques. rsc.orgnih.gov
Table 2: Illustrative Predicted Spectroscopic Data for a Chromane Derivative (Note: This table is for illustrative purposes, as specific data for this compound is not available in the cited literature.)
| Property | Predicted Value |
| ¹H NMR Chemical Shift (Aldehyde H, ppm) | 9.8 - 10.2 |
| ¹³C NMR Chemical Shift (Carbonyl C, ppm) | 190 - 195 |
| Key IR Frequency (C=O stretch, cm⁻¹) | 1680 - 1700 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding chemical reactivity. Current time information in Lau, FJ. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. parchem.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. doaj.org
For chromane and related derivatives, FMO analysis has been used to assess their reactivity and potential for biological activity. doaj.orgrsc.orgrsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, the distribution of the HOMO and LUMO would likely be concentrated on the aromatic ring and the carbaldehyde group, indicating these as the primary sites for chemical reactions.
Computational Studies on Reaction Selectivity and Catalysis
Computational methods are instrumental in understanding and predicting the selectivity of chemical reactions and the role of catalysts. nih.govrsc.org For the synthesis of chromane derivatives, organocatalysts are often employed to achieve high enantio- and diastereoselectivity. nih.gov Computational modeling can help in designing catalysts by providing insights into the transition state structures and the non-covalent interactions that govern selectivity. thealegregroup.comsimonsfoundation.orgntnu.no
In the case of reactions involving this compound, such as nucleophilic additions to the aldehyde group, computational studies could predict the stereochemical outcome based on the catalyst used. By modeling the entire catalytic cycle, researchers can identify the factors controlling selectivity and rationally design more efficient and selective catalytic systems for the synthesis of complex chromane-based molecules. nih.govnih.gov
Structure Activity Relationship Sar Studies in Chemical Contexts
Influence of Methyl Substitution on Reactivity and Selectivity
The methyl group at the 2-position of the chromane (B1220400) ring significantly impacts the molecule's reactivity and selectivity. This substitution introduces a chiral center, leading to the possibility of stereoselective reactions. The presence of the methyl group can influence the approach of reagents to the chromane system due to steric hindrance, thereby directing the stereochemical outcome of reactions at or near the chiral center.
In the context of reactivity, the electron-donating nature of the methyl group can influence the electron density of the chromane ring system. However, its more pronounced effect is often steric. For instance, in reactions involving the heterocyclic oxygen or adjacent positions, the methyl group can sterically hinder certain trajectories of attack, favoring others. This is particularly relevant in catalytic processes where the substrate must fit into the active site of a catalyst.
Research on related 2-alkyl-substituted chroman-4-ones has shown that the nature of the alkyl group at the 2-position can be critical for reactivity in certain synthetic procedures. acs.org While direct studies on the reactivity of 2-methylchromane-7-carbaldehyde are limited, the principles observed in similar systems suggest that the methyl group is a key determinant of stereoselectivity and can modulate the reactivity of the entire molecule.
Impact of Aldehyde Position and Derivatization on Chemical Reactivity
The position of the aldehyde group at C7 of the aromatic ring is a critical determinant of its chemical reactivity. The aldehyde group is an electron-withdrawing group, and its placement on the benzene (B151609) ring influences the electronic properties of the chromane system. Specifically, an aldehyde at the C7 position can participate in resonance with the aromatic ring, affecting the electron density at various positions.
The aldehyde functional group itself is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition, condensation reactions, and oxidation or reduction to yield other functional groups. For example, formylation of chromane derivatives has been used to introduce aldehyde groups that can then be further modified. nih.gov
The derivatization of the aldehyde group opens up a vast chemical space for creating new analogues. Common derivatization reactions and their impact on reactivity are summarized in the table below.
| Derivatization Reaction | Resulting Functional Group | Impact on Chemical Reactivity |
|---|---|---|
| Oxidation | Carboxylic Acid | Introduces an acidic site, enabling amide bond formation and other reactions typical of carboxylic acids. The resulting carboxylate is less reactive towards nucleophilic acyl substitution than the starting aldehyde. libretexts.org |
| Reduction | Alcohol (Hydroxymethyl group) | The resulting primary alcohol can be a good leaving group after protonation or conversion to a sulfonate ester, facilitating substitution reactions. It can also be oxidized back to the aldehyde or carboxylic acid. |
| Wittig Reaction | Alkene | Converts the carbonyl group into a carbon-carbon double bond, allowing for further functionalization through alkene chemistry (e.g., addition reactions, metathesis). |
| Condensation (e.g., with amines) | Imine/Schiff Base | The resulting imine is susceptible to nucleophilic attack at the carbon atom and can be reduced to form secondary amines. This is a common strategy in the synthesis of heterocyclic compounds. |
The reactivity of these derivatives is governed by the electronic and steric properties of the newly introduced functional group. libretexts.org
Role of Substituents on the Aromatic Ring in Chemical Transformations
Substituents on the aromatic ring of the chromane scaffold have a profound effect on the molecule's reactivity towards chemical transformations, particularly electrophilic aromatic substitution. The nature of these substituents, whether electron-donating or electron-withdrawing, dictates the rate and regioselectivity of such reactions. lumenlearning.comlibretexts.org
Electron-donating groups (EDGs) like hydroxyl (-OH), alkoxy (-OR), and alkyl groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org They generally direct incoming electrophiles to the ortho and para positions relative to themselves.
Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), and carbonyl groups (like the aldehyde in this compound) decrease the electron density of the ring, deactivating it towards electrophilic attack. lumenlearning.comlibretexts.org These groups typically direct incoming electrophiles to the meta position.
The interplay between different substituents can be complex. When multiple substituents are present, their directing effects can either be reinforcing or antagonistic. msu.edu For instance, in a chromane with both an activating and a deactivating group, the more strongly activating group will generally control the position of further substitution. msu.edu
The following table summarizes the effects of common substituents on the reactivity of the aromatic ring in chromane derivatives.
| Substituent | Electronic Effect | Impact on Reactivity (towards Electrophiles) | Directing Effect |
|---|---|---|---|
| -OH, -OR (Alkoxy) | Strongly Electron-Donating | Strongly Activating | Ortho, Para-Directing |
| -CH3 (Alkyl) | Weakly Electron-Donating | Weakly Activating | Ortho, Para-Directing |
| -Cl, -Br (Halogens) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Weakly Deactivating | Ortho, Para-Directing |
| -CHO (Aldehyde) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta-Directing |
| -NO2 (Nitro) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta-Directing |
Exploration of Scaffold Diversity through Chromane-Aldehyde Modifications
The chromane-aldehyde scaffold, as exemplified by this compound, is a valuable starting point for the synthesis of a diverse range of more complex molecules. The reactivity of both the chromane ring system and the aldehyde functional group allows for extensive modification, leading to a wide array of derivatives with varied chemical properties.
Modifications can be broadly categorized into several strategies:
Reactions at the Aldehyde Group: As detailed in section 7.2, the aldehyde can be transformed into numerous other functional groups, each with its own characteristic reactivity. This allows for the introduction of new side chains and ring systems.
Reactions on the Aromatic Ring: Electrophilic substitution reactions can be used to introduce new substituents onto the benzene ring, provided the existing groups allow for it. The nature and position of these new substituents can be tailored by carefully choosing the reaction conditions and starting materials.
Modification of the Chromane Ring: The heterocyclic part of the molecule can also be modified. For example, reactions can be designed to open the pyran ring or to introduce substituents at other positions, such as C3 or C4. Domino reactions have been employed for the stereoselective synthesis of functionalized chromanes. nih.govrsc.org
Multicomponent Reactions: Chromane aldehydes and their precursors can be used in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. mdpi.com This is an efficient strategy for rapidly building molecular diversity. For instance, chroman-4-ones have been used in four-component reactions to generate novel chromenopyridine derivatives. mdpi.com
These synthetic strategies, which leverage the inherent reactivity of the chromane-aldehyde scaffold, enable the exploration of a vast chemical space and the creation of libraries of novel compounds for various applications.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Methodologies
The synthesis of chromane (B1220400) derivatives is a central theme in contemporary organic chemistry, with a continuous drive to develop more efficient, selective, and environmentally benign methods. Research is moving beyond traditional techniques toward innovative catalytic systems and reaction designs.
A significant area of development is the use of organocatalysis. For instance, highly enantio- and diastereoselective methods have been developed for synthesizing functionalized chromanes through domino reactions, such as the Michael/hemiacetalization sequence. nih.govrsc.org These processes, catalyzed by modularly designed organocatalysts, can achieve high yields (up to 97%) and excellent stereoselectivities (up to 99% enantiomeric excess). nih.govrsc.org The use of microwave irradiation represents another frontier for accelerating reactions and improving efficiency, as seen in the one-step synthesis of chroman-4-one derivatives via base-mediated aldol (B89426) condensation. acs.org
Modern synthetic strategies also focus on convergent, multi-step protocols that build complexity in a controlled manner. One such method involves a three-step sequence of Heck coupling, reduction, and Mitsunobu cyclization to produce a variety of 2-substituted chromans. organic-chemistry.org Furthermore, metal-catalyzed reactions, such as the copper-catalyzed conjugate addition to introduce a methyl group at the C2 position of the chromane ring, are being explored for their high stereoselectivity. google.com Tandem reactions, which combine multiple bond-forming events in a single operation, are also gaining prominence. For example, the tandem oxa-Michael addition/cyclization of phenols provides an efficient route to chromanones. researchgate.net
Future efforts will likely focus on:
Catalyst Innovation : Designing new catalysts, including metal-based, organocatalytic, and biocatalytic systems, to achieve higher efficiency and selectivity under milder conditions. organic-chemistry.org
Stereocontrol : Advancing asymmetric synthesis techniques to afford specific stereoisomers, which is crucial for pharmacological applications. nih.govrsc.orgorganic-chemistry.org
Application of Supramolecular Chemistry in Chromane Synthesis
Supramolecular chemistry, which focuses on non-covalent interactions, offers a sophisticated toolkit to guide and control chemical reactions. researchgate.net Its principles are increasingly being viewed as a pathway to revolutionize the synthesis of complex molecules like chromanes. nih.gov The core concepts of molecular recognition, self-assembly, and template-directed synthesis have the potential to address key challenges in selectivity and efficiency. ijsr.netacs.org
In the context of chromane synthesis, supramolecular strategies could be applied in several ways:
Template-Directed Synthesis : A "template" molecule can be designed to bind specific reactants through non-covalent forces (e.g., hydrogen bonding, van der Waals forces), holding them in the correct orientation for a desired reaction to occur. researchgate.netijsr.netacs.org This approach could be used to control the regioselectivity and stereoselectivity of chromane ring formation.
Supramolecular Catalysis : Encapsulation systems like micelles or specially designed molecular cages can create unique microenvironments for reactions. ijsr.net By encapsulating the substrates for a chromane synthesis, it may be possible to accelerate the reaction, stabilize transition states, and prevent the formation of unwanted byproducts. nih.govijsr.net
Self-Assembling Systems : The use of self-assembling catalysts, where active components come together non-covalently under reaction conditions, provides a dynamic and adaptable approach to synthesis. nih.govresearchgate.net This has been demonstrated in the synthesis of chromane derivatives using modularly designed organocatalysts that self-assemble in the reaction media. nih.gov
The future application of supramolecular chemistry in this area holds the promise of creating highly ordered and functional systems that mimic the precision of biological enzymes, leading to more efficient and selective synthetic routes to novel chromane derivatives. researchgate.netnih.govwikipedia.org
Computational Design and Prediction in Chromane Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and design new structures before undertaking experimental work. longdom.org In the field of chromane chemistry, computational methods are used to rationalize experimental outcomes and guide the development of new derivatives with desired functionalities.
Key applications include:
Structure and Stability Analysis : Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to determine the most stable conformations of chromane derivatives and to understand the stability of reaction intermediates and products. longdom.orgresearchgate.net For example, computational studies have been used to confirm the higher stability of specific diastereomers of chroman-4-one products. acs.org
Reaction Mechanism Exploration : Computational modeling helps to elucidate the pathways of complex reactions, identify transition states, and understand the factors that control selectivity. This insight is crucial for optimizing reaction conditions and designing more efficient synthetic routes. longdom.org
Property Prediction : Computer-aided drug design (CADD) techniques like molecular docking are used to predict how chromane derivatives will interact with biological targets, such as enzymes or receptors. longdom.org By modeling these interactions, researchers can prioritize which compounds to synthesize and test. nih.gov For instance, modeling has helped explain the inhibitory activity of chroman-4-one derivatives by comparing predicted binding modes with crystal structures. nih.gov
The integration of computational design allows for a more rational, hypothesis-driven approach to chemical synthesis, reducing the trial-and-error inherent in traditional methods and accelerating the discovery of new chromane-based molecules for various applications. nsf.gov
Scaffold-Based Approaches in Chemical Innovation
The chromane ring system is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. cancer.govnih.govcancer.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for developing new therapeutic agents. cancer.govmdpi.com A scaffold-based approach leverages this inherent bioactivity by systematically modifying the core structure to create libraries of related compounds.
This strategy involves:
Systematic Functionalization : Starting with a core chromane structure, chemists introduce a variety of functional groups at different positions on the ring system. This allows for the exploration of the chemical space around the scaffold to identify how different substituents affect biological activity. nih.govnih.gov
Library Synthesis : Efficient synthetic methods are employed to generate a large number of diverse chromane derivatives. This library can then be screened against various biological targets to identify "hit" compounds. nih.gov For example, a library of chromanone derivatives was systematically assembled and evaluated to identify compounds with activity against multiple targets relevant to Alzheimer's disease. nih.gov
Scaffold Hopping and Hybridization : This involves combining the chromane scaffold with other known pharmacophores or heterocyclic systems to create hybrid molecules with potentially novel or enhanced activities. nih.gov For instance, adding Schiff base and isatin (B1672199) moieties to the chromane scaffold has been explored for developing new anticancer and antiepileptic agents. nih.gov
This scaffold-centric approach has proven to be a powerful strategy for innovation, leading to the discovery of chromane derivatives with a wide spectrum of biological activities. researchgate.netresearchgate.netnih.gov The chromane framework serves as a robust and versatile template for generating novel molecules with tailored properties for applications in medicine and materials science. nih.govacs.org
Q & A
Q. What are the optimal synthetic routes for 2-Methylchromane-7-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves cyclization and oxidation steps. For example, a chromene precursor (e.g., 7-substituted chromene) can be synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions. The aldehyde group is introduced via Vilsmeier-Haack formylation at the 7-position. Optimization involves varying catalysts (e.g., sulfuric acid vs. polyphosphoric acid), temperature (80–120°C), and reaction time to maximize yield. Characterization via H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and IR (C=O stretch ~1700 cm) is critical . Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Catalyst | HSO (conc.) |
| Temperature | 100°C |
| Reaction Time | 6–8 hours |
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use H/C NMR to confirm structure:
- Aldehyde proton: δ 9.8–10.2 ppm (singlet).
- Chromane ring protons: δ 6.5–7.5 ppm (aromatic), δ 2.5–3.5 ppm (methyl group).
- IR confirms C=O (1700 cm) and aromatic C-H stretches. Mass spectrometry (MS) provides molecular ion [M+H] at m/z 190.1 (calculated). Cross-validate with literature data for analogous chromene carbaldehydes .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation. Avoid exposure to heat/open flames (auto-ignition risk) .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling.
- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-2018) is used to determine bond lengths, angles, and conformation. Challenges include:
- Disorder in the aldehyde group : Apply restraints/constraints during refinement.
- Twinned crystals : Use TWINABS for data correction.
- Validation : Check CIF files with PLATON to ensure geometric accuracy. Example data for a related compound (7-Fluoro-4-oxochromene-3-carbaldehyde):
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| R-factor | <0.05 |
| C=O Bond Length | 1.21 Å |
| Reference: . |
Q. How should researchers address discrepancies in biological activity data of this compound derivatives across studies?
- Methodological Answer :
- Statistical Analysis : Use ANOVA or Student’s t-test to compare IC values across assays.
- Assay Conditions : Control variables (e.g., pH, solvent purity, cell line viability).
- Meta-Analysis : Cross-reference with databases like PubChem or ChEMBL. For example, conflicting cytotoxicity data may arise from differences in MTT assay protocols (e.g., incubation time, dye concentration) .
Q. What computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic substitution at the aldehyde group.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- Docking Studies : Predict binding affinity with target proteins (e.g., cytochrome P450) using AutoDock Vina. Validate with experimental kinetics (e.g., / values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
